2-(4-三氟甲氧基苯基)噻唑-4-羧酸

描述

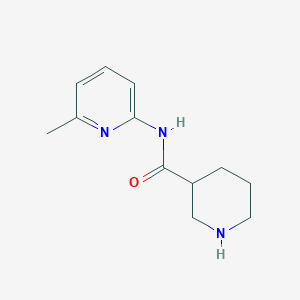

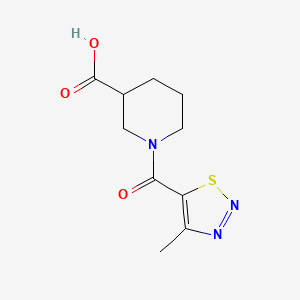

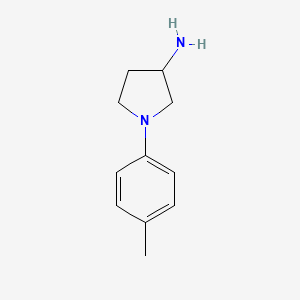

The compound “2-(4-Trifluoromethoxy-phenyl)-thiazole-4-carboxylic acid” appears to be a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring. The “4-Trifluoromethoxy-phenyl” group is a phenyl ring with a trifluoromethoxy (-OCF3) substituent, which is a strong electron-withdrawing group. The carboxylic acid (-COOH) group at the 4-position of the thiazole ring is a polar, acidic functional group.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method, followed by the introduction of the 4-Trifluoromethoxy-phenyl group and the carboxylic acid group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The presence of the trifluoromethoxy group, which is highly electronegative, would likely have a significant effect on the electronic structure of the molecule, potentially affecting its reactivity. The carboxylic acid group could form hydrogen bonds with other molecules, influencing its physical properties and behavior in biological systems.Chemical Reactions Analysis

As a thiazole derivative, this compound might be expected to undergo reactions typical of thiazoles, such as nucleophilic substitution or electrophilic aromatic substitution, depending on the conditions. The carboxylic acid group could react to form esters, amides, or other derivatives.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the carboxylic acid group is polar and can form hydrogen bonds, which could make the compound more soluble in polar solvents like water. The trifluoromethoxy group is quite electronegative and could affect the compound’s reactivity.科学研究应用

-

Electrochromic Devices

- Field : Materials Science

- Application : 4-(Trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically and used as anodic materials for electrochromic devices .

- Method : The introduction of an electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of these polymers .

- Results : The PTTPP film displays three various colors (grayish-yellow at 0 V, grayish-blue at 1.0 V, and bluish-violet at 1.4 V) from reduced to oxidized states. The optical contrast of PTTPP, P(TTPP-co-DTC), and P(TTPP-co-DTP) electrodes are 24.5% at 1050 nm, 49.0% at 916 nm, and 53.8% at 1302 nm, respectively .

-

Chemical Synthesis

- Field : Chemistry

- Application : 4-Trifluoromethoxyphenylboronic acid is used in chemical synthesis .

- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .

- Results : The outcomes would also depend on the specific synthesis, but the product is typically used due to its unique chemical properties .

-

Pharmaceutical Research

- Field : Pharmaceutical Sciences

- Application : Compounds with a 4-(Trifluoromethoxy)phenyl group are often used in pharmaceutical research due to their unique chemical properties .

- Method : The specific methods of application or experimental procedures would depend on the particular research being performed .

- Results : The outcomes would also depend on the specific research, but these compounds are typically used due to their unique chemical properties .

-

Material Science

- Field : Material Science

- Application : 4-(Trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically and their electrochromic behaviors were characterized .

- Method : The introduction of an electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of these polymers .

- Results : The PTTPP film displays three various colors (grayish-yellow at 0 V, grayish-blue at 1.0 V, and bluish-violet at 1.4 V) from reduced to oxidized states .

-

Chemical Synthesis

- Field : Chemistry

- Application : (2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid is used in chemical synthesis .

- Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .

- Results : The outcomes would also depend on the specific synthesis, but the product is typically used due to its unique chemical properties .

-

Material Production

- Field : Material Science

- Application : 4-Trifluoromethoxyphenylboronic acid is used in the production of various materials .

- Method : The specific methods of application or experimental procedures would depend on the particular material being produced .

- Results : The outcomes would also depend on the specific material, but these compounds are typically used due to their unique chemical properties .

安全和危害

Without specific data, it’s hard to say for certain, but like all chemicals, safe handling practices should be used to minimize risk. This includes avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment.

未来方向

Thiazole derivatives are a topic of ongoing research in medicinal chemistry due to their presence in various biologically active compounds. Future research might explore the synthesis, reactivity, or biological activity of this compound or similar derivatives.

Please note that this is a general analysis based on the structure of the compound and the functional groups present. For a detailed and accurate analysis, specific experimental data and literature would be needed.

属性

IUPAC Name |

2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO3S/c12-11(13,14)18-7-3-1-6(2-4-7)9-15-8(5-19-9)10(16)17/h1-5H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFNYXNUAQRSFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Trifluoromethoxy-phenyl)-thiazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-Cyclopropylethyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1420244.png)

![2-[N-methyl-2-(1H-pyrazol-1-yl)propanamido]acetic acid](/img/structure/B1420246.png)

![2-[(3,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420262.png)